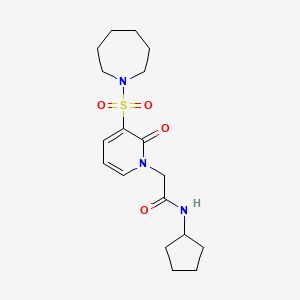![molecular formula C24H18ClN3O3S B2723264 N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 681266-69-3](/img/structure/B2723264.png)
N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with multiple functional groups, including a thieno[3,4-c]pyrazole core, a biphenyl group, and a carboxamide group . It’s likely that this compound has been synthesized for research purposes, as many similar compounds are often synthesized to study their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,4-c]pyrazole core suggests that this compound may have interesting electronic properties, as heterocyclic compounds often do .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thieno[3,4-c]pyrazole core and the carboxamide group. These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxamide group could influence its solubility in water, while the biphenyl group could influence its stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
Research has focused on synthesizing various thiophene and pyrazole derivatives, offering insights into their crystal structures and molecular interactions. For example, the synthesis of pyrazole-thiophene-based amide derivatives showcases the diversity of methodologies in creating these compounds. Structural analysis through single crystal X-ray diffraction studies provides detailed information on their crystalline form, contributing to the understanding of their physical properties and potential applications in material science and pharmaceuticals (Kanwal et al., 2022).
Antimicrobial and Anticancer Activities
Several studies have been conducted to evaluate the antimicrobial and anticancer activities of thiophene and pyrazole derivatives. These investigations reveal the potential of such compounds in developing new therapeutic agents. For instance, the synthesis of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and their subsequent testing against various bacterial and fungal strains demonstrate significant antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial drugs (Sowmya et al., 2018).
Computational Design and Molecular Modeling
Computational studies on these compounds help in understanding their electronic structure, reactivity, and interaction with biological targets. For example, DFT calculations and molecular modeling have been utilized to explore the electronic structures of synthesized compounds, predicting their reactivity and stability. Such studies are crucial for the rational design of compounds with desired properties, including potential drug candidates (Kanwal et al., 2022).
Novel Synthesis Routes and Derivatives
Innovative synthetic routes have been developed for creating novel thiophene and pyrazole derivatives, highlighting the versatility and adaptability of these compounds in chemical synthesis. These methods facilitate the exploration of new chemical spaces, leading to compounds with potentially unique physical, chemical, or biological properties (Ahmed et al., 2018).
Wirkmechanismus
Target of Action
The primary targets of N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1’-biphenyl]-4-carboxamide Similar compounds, such as pyrazoline derivatives, have been reported to interact with enzymes like acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
The exact mode of action of N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1’-biphenyl]-4-carboxamide It’s worth noting that similar compounds, such as pyrazoline derivatives, have been shown to inhibit the activity of ache, affecting normal nerve pulses’ transmission, leading to behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
The biochemical pathways affected by N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1’-biphenyl]-4-carboxamide Similar compounds have been associated with the production of reactive oxygen species (ros) and oxidative stress, which can negatively affect different cellular components .
Result of Action
The molecular and cellular effects of N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1’-biphenyl]-4-carboxamide Similar compounds have been associated with a reduction in ache activity, leading to behavioral changes, body movement impairment, and even reduced number of survival organisms .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O3S/c25-19-10-12-20(13-11-19)28-23(21-14-32(30,31)15-22(21)27-28)26-24(29)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13H,14-15H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLIXVTXHDASMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-allyl-2-(2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2723183.png)


![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyltriazole-4-carboxamide](/img/structure/B2723192.png)

![2-((difluoromethyl)sulfonyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2723194.png)
![6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B2723195.png)



![4-[(3-Bromophenyl)methyl]morpholine hydrochloride](/img/structure/B2723200.png)
![3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2723202.png)
